molecular formula C12H23NO4 B11867762 3-(3-Piperidyl)propyl Acetate Acetate CAS No. 1427475-20-4

3-(3-Piperidyl)propyl Acetate Acetate

Katalognummer: B11867762
CAS-Nummer: 1427475-20-4
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: SSFVHVYVRQNSME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Piperidyl)propyl Acetate Acetate is a chemical compound with the molecular formula C12H23NO4 and a molecular weight of 245.32 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of 3-(3-Piperidyl)propyl Acetate Acetate involves several steps. One common method includes the reaction of 3-(3-Piperidyl)propanol with acetic anhydride in the presence of an acid catalyst . The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the acetate ester. Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

3-(3-Piperidyl)propyl Acetate Acetate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-(3-Piperidyl)propyl Acetate Acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(3-Piperidyl)propyl Acetate Acetate involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

3-(3-Piperidyl)propyl Acetate Acetate can be compared with other piperidine derivatives, such as:

    Piperidine: A simpler structure with a wide range of applications in organic synthesis.

    Pyridine: Another heterocyclic amine with different chemical properties and uses.

    Piperazine: A related compound with applications in pharmaceuticals and other industries. The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it suitable for particular applications that other similar compounds may not fulfill.

Eigenschaften

CAS-Nummer

1427475-20-4

Molekularformel

C12H23NO4

Molekulargewicht

245.32 g/mol

IUPAC-Name

acetic acid;3-piperidin-3-ylpropyl acetate

InChI

InChI=1S/C10H19NO2.C2H4O2/c1-9(12)13-7-3-5-10-4-2-6-11-8-10;1-2(3)4/h10-11H,2-8H2,1H3;1H3,(H,3,4)

InChI-Schlüssel

SSFVHVYVRQNSME-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.CC(=O)OCCCC1CCCNC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.